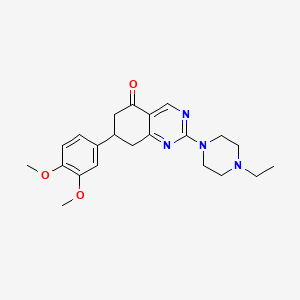![molecular formula C17H18N4O3 B5525337 8-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5525337.png)
8-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related azaspiro[4.5]decane derivatives, including methods and structural variations, provides insights into potential synthetic pathways for the target compound. Techniques involve the formation of the azaspiro framework through reactions that ensure the incorporation of desired functional groups, such as pyridinyl and oxadiazolyl moieties (Obniska et al., 2006), (Kamiński et al., 2006).
Molecular Structure Analysis
Crystallographic studies reveal the conformational details of the azaspiro framework and the spatial arrangement of substituents critical for understanding the compound's reactivity and interaction potential. An example includes the analysis of benzyl- and fluorobenzyl-substituted azaspiro[bicyclo-[3.2.1]octane derivatives, which highlight the importance of ring conformations and substituent positioning (Manjunath et al., 2011).
Chemical Reactions and Properties
The compound's reactivity, especially in forming derivatives and engaging in specific chemical reactions, is of paramount interest. Studies on similar compounds, such as the enhanced reactivity observed in oxa-dithiaspiro[4.5]decane diones in Castagnoli-Cushman reactions, provide a foundation for predicting and experimenting with the target compound's chemical behavior (Rashevskii et al., 2020).
Applications De Recherche Scientifique
Receptor Activity Studies
Research involving azaspiro decane diones often focuses on their receptor activity, particularly relating to serotonin receptors. For instance, studies on derivatives of 2-azaspiro[4.5]decane-1,3-dione have shown varied affinities towards serotonin 5-HT1A and 5-HT2A receptors, depending on the structural modifications, such as the length of the spacer between the amide fragment and the arylpiperazine moiety, and the size of the cycloalkyl ring. These findings are crucial for understanding the compound's potential as a ligand for neurotransmitter receptors, which could have implications in neurological and psychiatric disorders (Obniska et al., 2006).
Anticonvulsant Properties
Another significant area of research involves the anticonvulsant properties of azaspiro decane dione derivatives. Some studies have reported the synthesis and testing of these compounds for anticonvulsant activity, with certain derivatives showing promising results in models such as the maximum electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure threshold tests. These studies contribute to the understanding of the compound's potential therapeutic applications in epilepsy and related neurological conditions (Kamiński et al., 2006).
Molecular Structure Analysis
The molecular structure and conformations of azaspiro decane diones and their analogues are also a focus of scientific research. Investigations into the solid-state structures of these compounds can provide insights into their conformational preferences, which is essential for understanding their interaction with biological targets. For example, studies on compounds like buspirone free base, which share structural similarities with the compound of interest, offer valuable information on the conformational aspects and how they might influence biological activity (Kozioł et al., 2006).
Synthesis and Chemical Properties
The synthesis and physicochemical properties of azaspiro decane diones are critical for their development and application in scientific research. Studies detailing the synthesis routes, physicochemical characteristics, and potential modifications of these compounds can aid in the exploration of their broader applications in chemistry and biology. For example, research on the one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones provides insights into efficient synthesis methods and the resulting chemical properties, which are essential for further application development (Huynh et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
8-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-14-8-17(5-1-2-6-17)9-15(23)21(14)11-13-19-20-16(24-13)12-4-3-7-18-10-12/h3-4,7,10H,1-2,5-6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBLZRXNJHTBMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CC3=NN=C(O3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-1-{3-[(4-fluorobenzyl)thio]propanoyl}-N,N-dimethylazepan-3-amine](/img/structure/B5525263.png)
![N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B5525265.png)
![3-isopropyl-N-[(5-methoxy-1H-indol-2-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5525275.png)
![{[5-(2-nitrophenyl)-2-furyl]methylene}malonic acid](/img/structure/B5525281.png)
![6-methoxy-N,3-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B5525289.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5525296.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5525321.png)
![N-cyclopropyl-3-{5-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5525328.png)
![4-[(sec-butylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5525331.png)


![5-isopropyl-7-[4-(1H-pyrrol-2-ylcarbonyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5525355.png)
![4-(1H-imidazol-2-yl)-1-{2-[(4-methylphenoxy)methyl]-3-furoyl}piperidine](/img/structure/B5525361.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-9H-fluorene-9-carboxamide hydrochloride](/img/structure/B5525369.png)